molecular formula C22H20N2O2S B2507129 4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine CAS No. 1212291-62-7

4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine

Cat. No.: B2507129
CAS No.: 1212291-62-7
M. Wt: 376.47
InChI Key: HXIHDRLMICWHIA-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine is a benzothiazepine derivative featuring a seven-membered heterocyclic core containing sulfur and nitrogen. The compound is substituted at position 4 with a 4-methylphenyl group and at position 2 with a 3-nitrophenyl moiety. The 4-methylphenyl group contributes lipophilicity, while the electron-withdrawing nitro group at the meta position of the phenyl ring may influence electronic distribution and binding interactions. Benzothiazepines are known for diverse pharmacological activities, including calcium channel modulation, antihypertensive effects, and antimicrobial properties, depending on substituent patterns .

Properties

IUPAC Name

4-(4-methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-15-9-11-16(12-10-15)20-14-22(17-5-4-6-18(13-17)24(25)26)27-21-8-3-2-7-19(21)23-20/h2-13,19,21-22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIHDRLMICWHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3C=CC=CC3SC(C2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization with a thioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Properties

Benzothiazepines are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. The specific compound has been studied for its impact on several key areas:

  • Antidepressant Activity : Research indicates that benzothiazepine derivatives can exhibit antidepressant effects through modulation of neurotransmitter systems. The compound may influence the reuptake of monoamines such as serotonin and norepinephrine, which are crucial in mood regulation .
  • Anti-inflammatory Effects : Compounds within this class have shown potential anti-inflammatory properties. Studies suggest that they may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .
  • Anticancer Activity : There is growing evidence that benzothiazepines can induce apoptosis in cancer cells. The compound's structural features may contribute to its ability to target cancer cell signaling pathways, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have documented the applications and effects of 4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine:

  • Study on Antidepressant Properties : A study conducted on various benzothiazepine derivatives demonstrated that modifications at specific positions could enhance their antidepressant activity. The compound exhibited a significant reduction in depressive-like behaviors in animal models compared to controls .
  • Anti-inflammatory Mechanisms : In vitro studies showed that the compound significantly reduced the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use as an anti-inflammatory agent in conditions like arthritis .
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis. The mechanisms involved were linked to the modulation of cell cycle regulators and apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced depressive behaviors
Anti-inflammatoryDecreased cytokine production
AnticancerInhibited cell proliferation

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Features

The substituents on the benzothiazepine core critically determine physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Substituents Key Structural Features Pharmacological Activities
4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine (Target) 4-(4-Methylphenyl), 2-(3-nitrophenyl) Electron-withdrawing nitro group; lipophilic methyl group. Not explicitly reported in evidence; inferred potential for CNS or antimicrobial activity.
2-(4-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine 4-(Thiophen-2-yl), 2-(4-fluorophenyl) Boat conformation of thiazepine ring; dihedral angle 53.6° between aromatic rings. Calcium channel blocking, antihypertensive, antimicrobial.
2-(3-Nitrophenyl)-4-(5-phenyl-1H-tetrazol-1-yl)-2,3,5a,9a-tetrahydro-1H-1,5-benzodiazepine 2-(3-Nitrophenyl), 4-(tetrazolyl) Tetrazole ring (bioisostere for carboxylic acids); nitro group at meta position. Anti-fungal activity reported.
(5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one Methoxyphenyl, benzodioxolyl Thiazolidinone core; methoxy group (electron-donating). Not explicitly stated; thiazolidinones are associated with antidiabetic and antimicrobial roles.

Biological Activity

4-(4-Methylphenyl)-2-(3-nitrophenyl)-2,3,5a,9a-tetrahydro-1,5-benzothiazepine is a derivative of the benzothiazepine class known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes various research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazepine derivatives often hinges on their structural modifications. The presence of substituents such as methyl and nitro groups significantly influences their pharmacological profiles. For instance, the introduction of a nitro group at the 3-position of the phenyl ring enhances the compound's interaction with biological targets, which is crucial for its anticancer activity.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazepine derivatives exhibit notable antimicrobial properties. The compound has been shown to possess activity against various pathogens:

  • Candidiasis : Effective against Candida albicans and Cryptococcus neoformans with minimum inhibitory concentrations (MIC) ranging from 2 to 6 µg/mL.
  • Bacterial Infections : Displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays:

  • Cell Lines Tested : The compound was tested against HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) cell lines.
  • Inhibitory Action : Notable inhibitory effects were observed with percentage inhibitions of 64.5%, 57.3%, and 55.8% against EGFR tyrosine kinase .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, benzothiazepines have shown promise in other therapeutic areas:

  • Anti-inflammatory Properties : Some derivatives demonstrate significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
  • Antidiabetic Effects : Certain compounds within this class have been identified as mitochondrial sodium-calcium exchange inhibitors, suggesting potential use in diabetes management .

Case Studies

  • Study on Anticancer Activity :
    A study synthesized a series of novel benzothiazepines and assessed their anticancer properties using MTT assays. Among these, compounds BT18, BT19, and BT20 exhibited superior activity compared to methotrexate, indicating their potential as lead compounds for further development in cancer therapy .
  • Antimicrobial Screening :
    A recent investigation into the antimicrobial efficacy of benzothiazepine derivatives revealed that several compounds effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity against resistant strains .

Data Table: Summary of Biological Activities

Activity TypePathogen/Cell LineObserved EffectReference
AntimicrobialCandida albicansMIC: 2–6 µg/mL
AntimicrobialStaphylococcus aureusComparable to ciprofloxacin
AnticancerHT-29 (colon cancer)% Inhibition: 64.5%
AnticancerMCF-7 (breast cancer)% Inhibition: 57.3%
Anti-inflammatoryPro-inflammatory cytokinesSignificant inhibition
AntidiabeticMitochondrial targetsSodium-calcium exchange inhibition

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